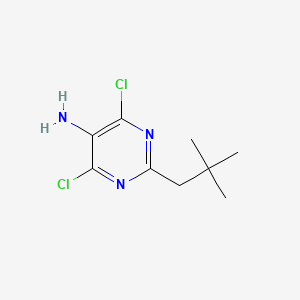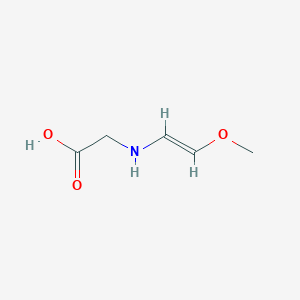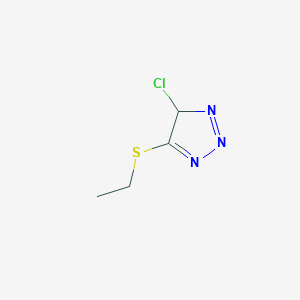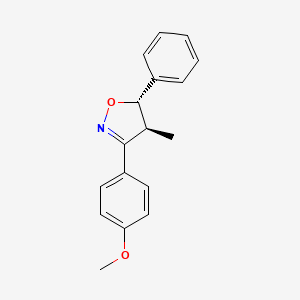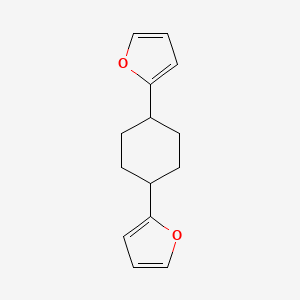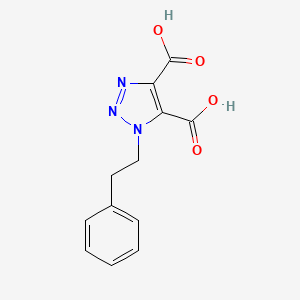
1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized through various methods. . This reaction is typically catalyzed by copper(I) salts, leading to the formation of 1,2,3-triazoles. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may involve large-scale cycloaddition reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or acetonitrile.
Major Products Formed:
Scientific Research Applications
1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions contributes to its activity . Additionally, the presence of carboxylic acid groups enhances its solubility and reactivity .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4,5-dicarboxylic acid: A closely related compound with similar structural features and reactivity.
1-Phenethyl-1H-1,2,3-triazole-4-carboxylic acid: Another derivative with a single carboxylic acid group.
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: A compound with a benzyl group instead of a phenethyl group.
Uniqueness: 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid stands out due to its unique combination of a phenethyl group and two carboxylic acid groups.
Properties
CAS No. |
66913-43-7 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-(2-phenylethyl)triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)9-10(12(18)19)15(14-13-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)(H,18,19) |
InChI Key |
MHQPSRSEUQQNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)
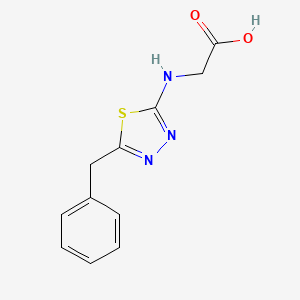
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)


